N-(2-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide

logP lipophilicity drug-likeness

Achiral, drug-like core with CNS-favorable profile (logP 2.86, TPSA 46.91). Free of any prior target bias, making it ideal for novel mechanism discovery via phenotypic screening. Procure alongside analog 5641-1977 to quantify spacer effects on permeability vs. solubility.

Molecular Formula C21H24N2O3
Molecular Weight 352.4 g/mol
Cat. No. B5178611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide
Molecular FormulaC21H24N2O3
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C21H24N2O3/c1-15-7-3-4-8-17(15)21(25)23-13-11-16(12-14-23)20(24)22-18-9-5-6-10-19(18)26-2/h3-10,16H,11-14H2,1-2H3,(H,22,24)
InChIKeyFRWQTAPTMIKLTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 13 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide: Structural Identity, Physicochemical Profile, and Screening Library Provenance


N-(2-Methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide (ChemDiv Compound ID 5641-2002; InChI Key: FRWQTAPTMIKLTF-UHFFFAOYSA-N) is an achiral, drug-like small molecule (MW 352.43, C21H24N2O3) from the ChemDiv Discovery Chemistry Collection of over 1.6 million screening compounds . It features a piperidine-4-carboxamide core bearing a 2-methylbenzoyl substituent at the piperidine nitrogen and a 2-methoxyphenyl group at the amide nitrogen. The compound is available as a 13 mg solid with a 1-week ship time and is sold exclusively for research purposes . Its computed logP (2.86), logD (2.86), topological polar surface area (46.91 Ų), and compliance with Lipinski's Rule of Five place it firmly within oral drug-like chemical space [1]. However, no primary research publication, patent exemplification, or curated bioactivity database (ChEMBL, BindingDB, PubChem BioAssay) currently reports quantitative target engagement, cellular potency, or in vivo efficacy data for this specific compound [2].

Why N-(2-Methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide Cannot Be Substituted with Closest Analogs: Physicochemical Differentiation Evidence


Within the ChemDiv screening library, the closest purchasable structural analog—N-[(4-methoxyphenyl)methyl]-1-(2-methylbenzoyl)piperidine-4-carboxamide (Compound ID 5641-1977)—differs by a single methylene (-CH2-) spacer inserted between the amide nitrogen and the 4-methoxyphenyl ring . This seemingly minor structural modification produces a measurable shift in three key physicochemical parameters: logP decreases from 2.86 to 2.48 (Δ = -0.38), logSw (aqueous solubility) improves from -3.37 to -2.72 (Δ = +0.65 log units), and topological polar surface area increases from 46.91 to 48.84 Ų (Δ = +1.93 Ų) . These differences are large enough to alter predicted passive permeability and aqueous solubility in parallel artificial membrane permeability assays (PAMPA) and kinetic solubility screens, meaning that the two compounds are not functionally interchangeable in biological assay contexts [1]. Furthermore, WAY-347453—a more distant analog with a -CH2CH2- spacer and a known GSTO1 inhibitor annotation—has a substantially higher molecular weight (380.48 vs. 352.43) and different lipophilicity, rendering it a distinct chemical entity .

Quantitative Differentiation Evidence for N-(2-Methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide Versus Closest Analogs


Lipophilicity (logP) Differentiation Versus N-[(4-Methoxyphenyl)methyl]-1-(2-methylbenzoyl)piperidine-4-carboxamide

The target compound (Compound 5641-2002) exhibits a computed logP of 2.8596, compared to 2.4792 for the closest analog N-[(4-methoxyphenyl)methyl]-1-(2-methylbenzoyl)piperidine-4-carboxamide (Compound 5641-1977), which differs only by a single methylene spacer insertion . The ΔlogP of +0.38 indicates that the target compound is approximately 2.4-fold more lipophilic, a difference expected to translate into measurably higher passive membrane permeability and potentially greater blood-brain barrier penetration [1]. In drug discovery settings, a ΔlogP exceeding 0.3 is generally considered sufficient to produce a meaningful difference in pharmacokinetic behavior [1].

logP lipophilicity drug-likeness passive permeability

Aqueous Solubility (logSw) Differentiation Versus N-[(4-Methoxyphenyl)methyl]-1-(2-methylbenzoyl)piperidine-4-carboxamide

The target compound has a computed logSw of -3.3694, whereas the methylene-spacer analog (Compound 5641-1977) has a logSw of -2.7224, a difference of +0.647 log units . This means the analog is approximately 4.4-fold more water-soluble than the target compound. The lower solubility of the target compound may necessitate lower DMSO stock concentrations or the use of co-solvents in biochemical assays, and it may be more prone to precipitation in aqueous assay buffers at concentrations above ~40 µM [1].

aqueous solubility logSw assay compatibility DMSO stock

Topological Polar Surface Area (TPSA) Differentiation Versus Closest Analog

The target compound has a TPSA of 46.91 Ų compared to 48.84 Ų for the methylene-spacer analog (Compound 5641-1977), a difference of -1.93 Ų . Both values fall well below the established 140 Ų threshold for predicted oral absorption and below the 90 Ų threshold for predicted blood-brain barrier penetration [1]. However, the slightly lower TPSA of the target compound, combined with its higher logP, suggests modestly superior predicted passive transcellular permeability. The difference of ~2 Ų, while small in absolute terms, may contribute to differential cell permeability when combined with the logP advantage.

TPSA polar surface area membrane permeability oral absorption

Structural Determinant: Ortho-Methylbenzoyl Substituent as a Conformational and Metabolic Modulator Relative to Unsubstituted Benzoyl Analogs

The 2-methyl substituent on the benzoyl ring of the target compound distinguishes it from the unsubstituted benzoyl analog 1-benzoyl-N-(2-methoxyphenyl)piperidine-4-carboxamide (MW 338.4) . In the broader benzoylpiperidine class, ortho-substitution on the benzoyl ring has been shown to restrict rotational freedom of the carbonyl-phenyl bond, biasing the conformation toward a more perpendicular orientation relative to the piperidine ring [1]. This conformational effect has been exploited in SCD-1 inhibitors where 2-methylbenzoylpiperidine derivatives demonstrated enhanced potency compared to unsubstituted benzoyl analogs through improved shape complementarity with the enzyme binding pocket [2]. Additionally, ortho-methyl substitution can impede metabolic oxidation at the benzoyl ring, potentially extending metabolic half-life [3]. Direct experimental confirmation of these effects for the specific target compound is not yet available.

ortho-substitution conformational restriction metabolic stability benzoylpiperidine

Absence of Bioactivity Annotation: A Critical Selection Criterion for Unbiased Phenotypic Screening

As of April 2026, the target compound has zero bioactivity records in ChEMBL, BindingDB, and PubChem BioAssay databases, and zero publications indexed in PubMed [1][2][3]. In contrast, WAY-347453—a structurally related analog with a -CH2CH2- spacer—carries a functional annotation as an inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), though without publicly available IC50 data . For target-agnostic phenotypic screening campaigns, the complete absence of prior biological annotation is a positive selection criterion: it reduces the risk of rediscovering known pharmacology and increases the probability of identifying novel target engagement profiles. However, for target-based screening programs, the lack of any potency data means this compound carries higher procurement risk relative to analogs with confirmed activity at the intended target.

target-agnostic phenotypic screening novel chemotype unannotated compound

Molecular Weight and Ligand Efficiency Differentiation Versus WAY-347453 and Other Analogs

The target compound (MW 352.43) is 28 Da lighter than WAY-347453 (MW 380.48) and 14 Da lighter than the benzyl-spacer analog (MW 366.46) . While all three compounds fall within Lipinski-compliant space (MW < 500), the lower molecular weight of the target compound confers a potential ligand efficiency advantage: for any given binding affinity, the target compound would achieve a higher LipE (Lipophilic Ligand Efficiency = pIC50 - logP) and LE (Ligand Efficiency = 1.4 × pIC50 / heavy atom count) than its heavier analogs, making it a more attractive starting point for lead optimization programs that prioritize efficiency metrics [1]. The absence of measured potency data for all three compounds precludes actual LE calculations; however, in procurement scenarios where multiple analogs are being sourced for parallel SAR exploration, the lower MW of the target compound is a favorable attribute.

molecular weight ligand efficiency fragment-like lead optimization

Recommended Procurement and Application Scenarios for N-(2-Methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide


Target-Agnostic Phenotypic Screening for Novel Bioactivity Discovery

The complete absence of public bioactivity annotation for this compound makes it an ideal candidate for inclusion in diversity-based phenotypic screening libraries where the goal is to identify novel mechanisms of action . Its drug-like physicochemical profile (MW 352.43, logP 2.86, TPSA 46.91 Ų, HBD 1, HBA 5) and compliance with Lipinski's Rule of Five ensure assay compatibility across a wide range of cell-based and biochemical formats . In contrast to WAY-347453—which carries a GSTO1 inhibitor annotation that could bias hit triage toward known pharmacology—this compound offers a genuinely unbiased starting point for discovering unexpected target engagement .

Physicochemical Comparator in Parallel SAR with the Methylene-Spacer Analog

When procured alongside N-[(4-methoxyphenyl)methyl]-1-(2-methylbenzoyl)piperidine-4-carboxamide (Compound 5641-1977), this pair enables a direct assessment of how a single methylene spacer insertion affects logP (Δ +0.38), aqueous solubility (Δ -0.65 logSw), and TPSA (Δ -1.93 Ų) . Parallel testing of both compounds in the same assay panel can rapidly establish whether the permeability advantage of the target compound (higher logP, lower TPSA) translates into superior cell-based activity or whether the solubility advantage of the analog dominates in biochemical assay formats [1].

Fragment-Elaboration or Library Enumeration Starting Point in Benzoylpiperidine Medicinal Chemistry Programs

With the lowest molecular weight (352.43) among the three characterized analogs, this compound is the most attractive starting point for structure-activity relationship (SAR) expansion in programs targeting enzymes known to engage benzoylpiperidine scaffolds—including SCD-1, MAGL, sigma receptors, and CCR5 . The 2-methylbenzoyl and 2-methoxyphenyl substituents offer two vectors for chemical diversification (amide N-alkylation/arylation and benzoyl ring functionalization), while the piperidine-4-carboxamide core provides a third diversification site. Its ligand efficiency advantage over heavier analogs is consistent with best practices in fragment-based and efficiency-driven lead optimization [1].

CNS Drug Discovery Screening Where Predicted BBB Permeability Is Prioritized

The combination of low TPSA (46.91 Ų, well below the 90 Ų threshold), moderate logP (2.86), and only one hydrogen bond donor satisfies multiple criteria associated with CNS drug-likeness . Among the available analogs, this compound has the highest logP and the lowest TPSA, predicting the greatest passive blood-brain barrier permeability. For neuroscience screening programs—particularly those exploring serotonergic, dopaminergic, or sigma receptor pathways where benzoylpiperidine derivatives have precedent—this compound represents the most CNS-favorable physicochemical profile . However, users should note that these are predicted properties; experimental confirmation of CNS exposure (e.g., brain-to-plasma ratio in rodent PK studies) is required for definitive assessment.

Quote Request

Request a Quote for N-(2-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.